Product packaging for Gingerdiol(Cat. No.:CAS No. 154905-69-8)

Gingerdiol

Cat. No.: B3348109
CAS No.: 154905-69-8
M. Wt: 296.4 g/mol
InChI Key: QYXKQNMJTHPKBP-LSDHHAIUSA-N
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Description

Contextualizing Gingerdiol within the Zingiberaceae Phytochemical Landscape

The Zingiberaceae family is a diverse group of rhizomatous plants recognized for their rich composition of bioactive compounds, including phenolic compounds, flavonoids, and terpenes. myfoodresearch.comlongdom.orgmdpi.commdpi.comresearchgate.net Zingiber officinale, a prominent member of this family, contains over 400 identified bioactive components. nih.govfrontiersin.org The characteristic pungency and aroma of ginger are primarily attributed to a group of related phenolic compounds known as gingerols, shogaols, and paradols. myfoodresearch.comlongdom.orgnih.govtandfonline.comnih.gov

Gingerols, such as nih.gov-gingerol, biosynth.com-gingerol, and wikipedia.org-gingerol, are the major polyphenols found in fresh ginger. myfoodresearch.comlongdom.orgnih.gov These compounds are relatively unstable and can undergo transformation into corresponding shogaols upon heating or drying. nih.govwikipedia.orgresearchgate.netmdpi.com Further hydrogenation of shogaols can lead to the formation of paradols. wikipedia.orgresearchgate.net this compound is structurally related to these compounds, specifically considered a gingerol analogue or a metabolite of gingerols. nih.govnih.gov The presence of this compound within this phytochemical landscape underscores the intricate metabolic pathways occurring within the plant and, potentially, during consumption and processing.

Other notable phytochemicals found in Zingiber officinale include zingerone, which contributes to the sweet flavor of cooked ginger, and various terpenes like zingiberene. myfoodresearch.comnih.govresearchgate.netwikipedia.orgwikipedia.org The diverse array of compounds in ginger, including gingerdiols, contributes to its traditional uses and observed biological activities. myfoodresearch.comlongdom.orgmdpi.comnih.govtandfonline.com

Current Research Paradigms and Significance of this compound Studies

The significance of studying this compound lies in understanding the complete metabolic fate of ginger's active compounds and determining whether these metabolites contribute to or modify the biological effects of their precursors. Research findings indicate that gingerdiols can exhibit biological activities themselves. For instance, studies have explored the potential anti-inflammatory, antioxidant, and anticancer properties of gingerdiols. ontosight.ai

Detailed research findings on this compound often involve in vitro studies using cell lines and in vivo studies in animal models to evaluate its effects on various biological processes. For example, (3R,5S)- nih.gov-gingerdiol and (3S,5S)- nih.gov-gingerdiol have been shown to induce cytotoxicity in certain human cancer cells. nih.gov While their inhibitory activities on cell growth were observed to be weaker than that of nih.gov-gingerol in some cell lines, one of the metabolites, (3R,5S)- nih.gov-gingerdiol, exhibited measurable growth inhibition in human lung cancer cells. nih.gov

The study of this compound as a metabolite is particularly significant because the effects of consuming ginger may not solely be due to the parent compounds but also to their transformed products. Understanding the bioactivity of metabolites like this compound is crucial for a comprehensive understanding of ginger's health benefits. Research continues to explore the mechanisms by which gingerdiols exert their effects and their potential therapeutic applications. biosynth.comontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H28O4 B3348109 Gingerdiol CAS No. 154905-69-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5S)-1-(4-hydroxy-3-methoxyphenyl)decane-3,5-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14-15,18-20H,3-7,9,12H2,1-2H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXKQNMJTHPKBP-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(CCC1=CC(=C(C=C1)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C[C@@H](CCC1=CC(=C(C=C1)O)OC)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154905-69-8
Record name Gingerdiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154905698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GINGERDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C9F8U79BX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Extraction and Isolation Methodologies for Gingerdiol Compounds

Traditional and Advanced Solvent-Based Extraction Techniques from Zingiber officinale Rhizomes

Traditional solvent extraction methods are commonly used to obtain the initial crude extract from ginger rhizomes. Solvents such as methanol (B129727), ethanol (B145695), and ethyl acetate (B1210297) have been employed. nih.govmdpi.comresearchgate.net For instance, powdered ginger root has been extracted multiple times with methanol. The combined extracts are then filtered and evaporated to dryness under vacuum to yield a ginger oleoresin. nih.gov

Advanced extraction techniques are also being explored to improve efficiency and yield. Microwave-assisted extraction (MAE) using solvents like ethanol in water has been optimized for extracting gingerols and shogaols, which are related to gingerdiols. mdpi.comresearchgate.net Subcritical water extraction (SWE) has also been investigated as a green method for extracting bioactive compounds from ginger, including gingerols and shogaols. ije.irutm.my Studies have explored the influence of parameters such as temperature, solvent composition, and sample-to-solvent ratio on the extraction yield. mdpi.comije.ir For example, optimal conditions for the extraction of total gingerols and shogaols using MAE were found to be 87% ethanol in water at 100 °C with a specific sample-to-solvent ratio. mdpi.com

Chromatographic Purification Strategies for Gingerdiol Isolation

Following the initial extraction, chromatographic techniques are essential for separating this compound from the complex mixture of compounds present in the crude extract.

Silica (B1680970) gel column chromatography is a widely used technique for the initial fractionation of ginger extracts. nih.govmdpi.comznaturforsch.combiocrick.comgoogle.comnih.gov It is often employed as a cleanup step before more advanced purification methods. researchgate.net In this method, the crude extract is loaded onto a column packed with silica gel, and compounds are eluted using a gradient of solvents, typically starting with non-polar solvents and gradually increasing the polarity. For example, a gradient from 100% hexane (B92381) to 100% ethyl acetate has been used to fractionate ginger oleoresin on a silica gel column. nih.gov Fractions containing compounds of interest, such as gingerols and related compounds, are collected based on monitoring techniques like thin-layer chromatography or mass spectrometry. nih.govgoogle.com Partially purified fractions obtained from silica gel column chromatography can then be subjected to further purification steps. biocrick.com

Preparative HPLC is a powerful technique for the isolation and purification of individual compounds from complex mixtures on a larger scale compared to analytical HPLC. metwarebio.com It is frequently used as a subsequent step after initial fractionation by techniques like silica gel chromatography. biocrick.comacs.org Preparative HPLC systems utilize larger columns and higher flow rates to handle greater sample loads, aiming for high yield and purity of the target compound. metwarebio.com

For the isolation of gingerdiols or related compounds, reversed-phase preparative HPLC is commonly employed, often using C18 columns. nih.govnih.gov The separation is achieved based on the differential partitioning of compounds between a stationary phase (e.g., C18) and a mobile phase, typically a mixture of water and an organic solvent like methanol or acetonitrile. nih.govacs.orgnih.gov UV detection at specific wavelengths, such as 210 nm or 230 nm, is used to monitor the elution of compounds. nih.govacs.orgnih.gov

Research findings illustrate the application of preparative HPLC in isolating this compound-related compounds. For instance, preparative HPLC using a C18 column and a mobile phase system of acetonitrile/water has been used to purify glucosides of 6-gingerdiol (B601187). acs.org In another study, preparative HPLC was used to purify metabolites of 6-gingerol (B72531), including gingerdiols, with a mobile phase consisting of methanol and water. nih.gov The specific conditions, such as column dimensions, flow rate, mobile phase composition, and gradient, are optimized depending on the target this compound compound and the complexity of the extract. nih.govacs.orgnih.gov

Here is a table summarizing some reported preparative HPLC conditions for related ginger compounds:

Compound(s) IsolatedColumn TypeMobile PhaseDetection WavelengthReference
Glucosides of 6-gingerdiolPEGASIL ODS (C18)CH3CN/water210 nm acs.org
Metabolites of 6-gingerolPhenomenex Gemini-NX C18MeOH/H2O230 nm nih.gov
8-Shogaol and 10-shogaolAgilent Eclipse XDB-C18Acetonitrile/water210 nm nih.gov

In addition to silica gel and preparative HPLC, other chromatographic techniques are utilized in the isolation of this compound and related compounds, often in combination with each other.

Sephadex LH-20: This type of gel filtration chromatography is useful for separating compounds based on molecular size and is compatible with various organic solvents and aqueous mixtures. znaturforsch.comfishersci.at It has been employed for the purification of ginger extracts and fractions containing gingerols and their metabolites, including gingerdiols. nih.govnih.govznaturforsch.com For example, a Sephadex LH-20 column eluted with ethanol or ethanol-water mixtures has been used in the purification schemes for isolating gingerol derivatives and gingerdiols. nih.govznaturforsch.com

ODS (Octadecylsilyl) Column Chromatography: ODS columns, which have a C18 stationary phase, are widely used in reversed-phase chromatography for separating compounds based on their hydrophobicity. hplc.eushimadzu.eu ODS column chromatography, including flash column chromatography on ODS resin, has been applied to fractionate ginger extracts prior to further purification steps like preparative HPLC. acs.org This method is effective for separating less polar compounds from more polar ones.

MCI Gel: MCI GEL® CHP20P is a porous polymer gel that can be used in medium-pressure column chromatography. mdpi.comznaturforsch.com It is often used in combination with other stationary phases like silica gel and Sephadex LH-20 for the purification of natural products, including ginger constituents. mdpi.comznaturforsch.comresearchgate.netrsc.orgnih.govchemfaces.com Elution is typically performed with gradients of methanol or ethanol in water. mdpi.comznaturforsch.com MCI gel chromatography has been incorporated into multi-step chromatographic strategies for isolating various compounds from ginger and related plants, including diacetoxy-6-gingerdiol. mdpi.comznaturforsch.comresearchgate.netrsc.orgnih.govchemfaces.com

These diverse chromatographic techniques, often used in a sequential manner, allow for the progressive enrichment and isolation of this compound compounds from the complex matrix of Zingiber officinale rhizomes.

Synthetic Strategies and Chemical Derivatization of Gingerdiol Analogues

Total Synthesis Approaches for Gingerdiol Stereoisomers

Total synthesis provides a powerful route to access specific stereoisomers of this compound that may be difficult to isolate from natural sources. These approaches offer precise control over the stereochemistry of the final product.

A notable strategy for the stereoselective synthesis of (+)- nih.gov-gingerdiol begins with the readily available precursor, vanillin (B372448). researchgate.net Vanillin serves as a key starting material for constructing the characteristic 1-(4-hydroxy-3-methoxyphenyl) moiety of this compound. researchgate.netnih.govbiolmolchem.combiolmolchem.com This approach allows for the methodical construction of the carbon skeleton and the introduction of chiral centers with high stereocontrol. The synthesis from vanillin first involves its condensation to prepare dehydrozingerone, a crucial intermediate for building more complex analogues. nih.govbiolmolchem.com

The total synthesis of (+)- nih.gov-gingerdiol from vanillin employs several key chemical transformations to achieve its target structure and stereochemistry. researchgate.net The synthetic sequence highlights the use of modern synthetic methods for precise molecular construction. researchgate.net

Key steps in this synthetic pathway include:

Mouroka Allylation: This reaction is crucial for establishing a key stereocenter in the molecule. The process involves the allylation of an aldehyde derived from vanillin. researchgate.net

Diastereoselective Iodine-Induced Electrophilic Cyclization: Following allylation, an electrophilic cyclization induced by iodine is performed. researchgate.net This step is vital for constructing a cyclic intermediate with the desired stereochemistry. Electrophilic cyclization is a versatile strategy for forming rings in a controlled manner. mit.eduorganic-chemistry.orgnih.gov

Ring-Opening of an Epoxide: The final key step involves the ring-opening of an epoxide intermediate, which ultimately yields the diol structure of (+)- nih.gov-gingerdiol. researchgate.net

This sequence of reactions demonstrates a strategic approach to building complex natural products from simple, commercially available starting materials. researchgate.net

Semi-Synthetic Modification of Gingerol Precursors to this compound

Semi-synthetic methods, starting from abundant natural precursors like nih.gov-gingerol, offer a more direct route to this compound and its derivatives. nih.govmdpi.com These methods leverage the existing chemical structure of gingerol, modifying it through specific chemical reactions.

The conversion of nih.gov-gingerol to nih.gov-gingerdiol is primarily achieved through the reduction of the ketone functional group in the gingerol molecule. nih.govmdpi.com

Sodium Borohydride (B1222165) (NaBH₄) Reduction: A common and effective method for this transformation is the use of sodium borohydride (NaBH₄) in a protic solvent like methanol (B129727) (MeOH) or ethanol (B145695) (EtOH). nih.govmdpi.comcommonorganicchemistry.com This reaction reduces the keto group of nih.gov-gingerol to a secondary alcohol, resulting in the formation of nih.gov-gingerdiol. nih.govmdpi.com The reduction is typically mild and efficient. commonorganicchemistry.comorganic-chemistry.orgscielo.br This process yields a mixture of this compound epimers, specifically (3R,5S)- nih.gov-gingerdiol and (3S,5S)- nih.gov-gingerdiol, which can then be separated using techniques like preparative HPLC. nih.govmdpi.com In one study, the reduction of nih.gov-gingerol with NaBH₄ produced the two epimers in a 3-to-2 ratio. nih.govmdpi.com

Catalytic Hydrogenation: While NaBH₄ is common for the ketone reduction, catalytic hydrogenation is another important reduction technique used in the synthesis of related gingerol analogues. For instance, the double bond in 6-dehydrogingerdione can be reduced via catalytic hydrogenation (H₂/Pd/C) to yield 6-gingerdione. nih.govmdpi.comsemanticscholar.org Similarly, nih.gov-shogaol can be hydrogenated to produce nih.gov-paradol. nih.govmdpi.comresearchgate.net This method is also employed in the synthesis of gingerols from isoxazoline (B3343090) precursors using Raney nickel as a catalyst. nih.govresearchgate.net

Table 1: Key Reduction Reactions in this compound Synthesis

Precursor Reagent/Catalyst Solvent Product(s)
nih.gov-Gingerol Sodium Borohydride (NaBH₄) Methanol (MeOH) or Ethanol (EtOH) (3R,5S)- nih.gov-Gingerdiol and (3S,5S)- nih.gov-Gingerdiol
6-Dehydrogingerdione H₂ / Palladium on Carbon (Pd/C) Ethyl Acetate (B1210297) (EtOAc) 6-Gingerdione

| nih.gov-Shogaol | H₂ / Palladium on Carbon (Pd/C) | Ethyl Acetate (EtOAc) | nih.gov-Paradol |

Further derivatization of this compound can be achieved through acetylation to produce this compound diacetate. This modification can be accomplished by reacting this compound with acetylating agents. Laboratory synthesis may involve the use of acetic anhydride (B1165640) or acetyl chloride in the presence of a base to convert the hydroxyl groups of this compound into acetate esters, yielding nih.gov-gingerdiol 3,5-diacetate. smolecule.com

Development of Novel this compound Derivatives for Mechanistic Probing

The synthesis of novel this compound derivatives is crucial for investigating the biological mechanisms of action and structure-activity relationships of these compounds. nih.govmdpi.com Gingerdiols themselves have been identified as major metabolites of nih.gov-gingerol in cancer cells and in mice, with studies showing they can induce cytotoxicity in human cancer cells. nih.govresearchgate.net This metabolic conversion underscores the importance of studying gingerdiols directly.

Researchers have isolated novel glucosides of nih.gov-gingerdiol from fresh ginger, which are believed to be precursors or intermediates in the biosynthesis of nih.gov-gingerdiol. acs.orgresearchgate.net The study of these glucosides and their antioxidative properties helps to elucidate the natural pathways and functions of gingerdiols in the plant. acs.org By synthesizing a variety of derivatives, including epimers and other related analogues, scientists can explore how specific structural features influence biological activities such as antioxidant and antiplatelet effects. nih.govmdpi.comresearchgate.net This approach of creating and testing a library of related compounds is fundamental to medicinal chemistry and aids in identifying the most potent and selective agents for potential therapeutic applications. rsc.org

Table 2: List of Mentioned Chemical Compounds

Compound Name
(+)- nih.gov-Gingerdiol
(3R,5S)- nih.gov-Gingerdiol
(3S,5S)- nih.gov-Gingerdiol
nih.gov-Gingerdiol 3,5-diacetate
nih.gov-Gingerol
nih.gov-Paradol
nih.gov-Shogaol
6-Dehydrogingerdione
6-Gingerdione
Acetic anhydride
Acetyl chloride
Dehydrozingerone
Ethanol
Iodine
Methanol
Raney nickel
Sodium borohydride

Biosynthesis and Biotransformation Pathways of Gingerdiol

Endogenous Biosynthesis of Gingerdiol in Zingiber officinale

The biosynthesis of this compound within the Zingiber officinale plant is intrinsically linked to the pathways responsible for the production of other pungent ginger compounds, particularly the gingerols. While gingerols are primary constituents, gingerdiols are considered their reduction products.

Precursor Pathways (e.g., Stilbenoid, Diarylheptanoid, and Gingerol Biosynthesis)

The biosynthesis of gingerols, which serve as precursors to gingerdiols, occurs through a pathway involving elements of stilbenoid and diarylheptanoid biosynthesis. This pathway is considered a major route for the formation of essential oil components in ginger. researchgate.netd-nb.infogenome.jpgenome.jp Phenylalanine is a key amino acid precursor in this pathway, being elaborated to ferulic acid. rsc.org Enzymes such as phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate: CoA ligase (4CL) are involved in upstream steps, converting phenylalanine to p-coumaric acid, which is a precursor in the gingerol biosynthesis pathway. frontiersin.orgmdpi.com The pathway proceeds through a condensation reaction, described as an unusual version of the 'biological Claisen' reaction, involving ferulic acid, malonate, and hexanoate (B1226103) to yield thegoodscentscompany.com-dehydrogingerdione. rsc.org Hexanoate is incorporated intact. rsc.org

The "stilbenoid, diarylheptanoid and gingerol biosynthesis" pathway is responsible for the biosynthesis of gingerols and diarylheptanoids. researchgate.netd-nb.infogenome.jpgenome.jpnih.govbiorxiv.org Gingerols, such as thegoodscentscompany.com-gingerol, are major active components of ginger and have diverse pharmacological effects. genome.jpgenome.jp

Enzymatic Conversion Mechanisms within the Plant

Within Zingiber officinale, the conversion of gingerols to gingerdiols involves enzymatic reduction. This reductive pathway is a major metabolic route for gingerols in both plants and other biological systems. While specific enzymes directly catalyzing the gingerol-to-gingerdiol conversion within the plant are not extensively detailed in the provided information, the presence of gingerdiols in Zingiber officinale indicates the existence of such enzymatic activity. nih.gov Studies on gingerol biosynthesis highlight the involvement of various enzymes leading to the formation of gingerols. rsc.orgfrontiersin.orgmdpi.com The subsequent reduction of the ketone group in gingerols leads to the formation of gingerdiols.

Metabolic Fate and Biotransformation of Gingerol to this compound in Biological Systems

Upon ingestion, gingerols undergo extensive metabolism in biological systems, with this compound being identified as a major metabolite. researchgate.netnih.govresearchgate.net This biotransformation primarily involves the reduction of the ketone group present in the gingerol structure.

Ketone Reduction as a Major Metabolic Pathway

Ketone reduction is a primary phase I metabolic pathway for both gingerols and shogaols in humans and other biological systems like rats and zebrafish embryos. researchgate.netnih.govresearchgate.netresearchgate.net This enzymatic reduction of the ketone group in gingerols leads to the formation of gingerdiols, which are characterized by the presence of two hydroxyl groups. mdpi.com Studies in Sprague-Dawley rats have shown that 6-gingerdiol (B601187) is obtained as a main metabolite of 6-gingerol (B72531) through the enzymatic reduction of the ketone by carbonyl reductase. researchgate.net In human subjects who consumed ginger tea, two potential metabolites of 10-gingerol, (3S,5S)-10-gingerdiol and (3R,5S)-10-gingerdiol, were identified in urine samples, further supporting the importance of the reductive pathway. researchgate.net

Data on the metabolism of 6-gingerol in asthma patients showed that one-third of 6-gingerol was metabolized to its reduction products, 6-gingerdiols. nih.govresearchgate.netnih.gov This highlights the significance of this compound formation as part of the metabolic fate of gingerols in humans.

Enzymatic Biotransformation Processes

The biotransformation of gingerols to gingerdiols is an enzymatic process. Carbonyl reductase has been implicated in this ketone reduction. researchgate.net

Role of Cytochrome P450 Enzymes (e.g., CYP1A2, CYP2C19, CYP2D6, CYP2B6)

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes primarily involved in phase I metabolism of various compounds, including dietary components like ginger phenolics. nih.govrsc.orgplos.orgdovepress.com While CYP enzymes are known to be involved in the oxidation and demethylation of gingerols, their direct role in the ketone reduction leading to this compound formation is less prominent compared to other enzymes like carbonyl reductase. researchgate.netnih.govrsc.org

However, studies investigating the metabolism of gingerols by human liver microsomes and expressed CYP enzymes have provided insights into the broader metabolic profile of gingerols, which includes the formation of hydrogenated metabolites (gingerdiols). NADPH-dependent oxidation and hydrogenation are the main metabolic types in human liver microsomes. nih.govrsc.org The formation of hydrogenated metabolites is more efficient with gingerols having longer carbon chains (e.g., hznu.edu.cn-gingerol compared to thegoodscentscompany.com-gingerol). nih.govrsc.org

Specific CYP enzymes have been shown to contribute to the formation of certain gingerdiols. CYP2D6 and CYP2B6 significantly contributed to the formation of (3R,5S)- wikidata.org-gingerdiol and (3R,5S)- hznu.edu.cn-gingerdiol, respectively. nih.govrsc.org The enzyme responsible for the production of (3R,5S)- thegoodscentscompany.com-gingerdiol, however, was not identified in one study. nih.govrsc.org CYP1A2 and CYP2C19 are primarily involved in the oxidized and demethylated metabolism of gingerols. nih.govrsc.org

It is important to note that some metabolites observed in microsomes could not be detected with the tested CYP enzymes, suggesting the involvement of multiple enzymes or other factors in the complete metabolic picture of gingerols. nih.govrsc.org

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound11369949
rsc.org-Gingerdiol162915825
Gingerol442793
thegoodscentscompany.com-Gingerol442793
wikidata.org-GingerolNot explicitly found, but related to Gingerol CID 442793
hznu.edu.cn-Gingerol168115
Shogaol5281794
thegoodscentscompany.com-Shogaol5281794
wikidata.org-Shogaol6442560
hznu.edu.cn-Shogaol6442612
Zingerone31211

Interactive Data Table (Example based on search results)

Based on the search results regarding the contribution of specific CYP enzymes to this compound formation, a potential interactive data table could illustrate these relationships:

This compound IsomerContributing CYP Enzymes (Based on available data)
(3R,5S)- wikidata.org-GingerdiolCYP2D6 nih.govrsc.org
(3R,5S)- hznu.edu.cn-GingerdiolCYP2B6 nih.govrsc.org
(3R,5S)- thegoodscentscompany.com-GingerdiolEnzyme yet to be identified in one study nih.govrsc.org
Phase I Metabolic Pathways (e.g., Mono-oxidation products)

Phase I metabolism of gingerols, the precursors to gingerdiols, involves reactions such as oxidation and reduction, leading to the formation of more polar compounds. A key Phase I reaction in the formation of gingerdiols is the reduction of the ketone group present in gingerols foodb.cabiocrick.com. This reductive pathway yields gingerdiols as major metabolites foodb.cabiocrick.com.

Specific gingerdiols, such as (3R,5S)- sigmaaldrich.com-gingerdiol, (3R,5S)- sigmaaldrich.com-gingerdiol, and (3R,5S)- flybase.org-gingerdiol, are identified as hydrogenated products of their corresponding gingerols and are considered significant Phase I metabolites in human liver microsomes (HLM) foodb.caaoac.orgfoodb.ca. Studies using liver microsomes from various species, including rats, mice, monkeys, dogs, and mini pigs, have shown that oxidized and hydrogenated products constitute the main Phase I metabolites of gingerols aoac.org.

Cytochrome P450 (CYP) enzymes play a crucial role in the Phase I metabolism of gingerols, contributing to the formation of both oxidized and hydrogenated products foodb.caaoac.orgfoodb.ca. Specific CYP enzymes implicated include CYP1A2, CYP2C19, CYP2D6, and CYP2B6 foodb.caaoac.orgfoodb.ca. For instance, CYP2D6 and CYP2B6 have shown significant contributions to the formation of (3R,5S)- sigmaaldrich.com-gingerdiol and (3R,5S)- flybase.org-gingerdiol, respectively foodb.caaoac.org. However, the specific enzyme responsible for the production of (3R,5S)- sigmaaldrich.com-gingerdiol has yet to be clearly identified aoac.org. Beyond hydrogenation, mono-oxidation products occurring on the carbon chain and the benzene (B151609) ring of gingerols have also been characterized as Phase I metabolites foodb.ca.

Phase II Metabolic Pathways (e.g., Glucuronidation, Cysteine Conjugation)

Following Phase I metabolism, gingerols and potentially their Phase I metabolites like gingerdiols undergo Phase II metabolic reactions, primarily conjugation, which increases their water solubility and facilitates excretion foodb.cafoodb.canih.govnih.govresearchgate.netnih.govnih.gov. Glucuronidation is a prominent Phase II pathway for gingerols, resulting in the formation of glucuronidated conjugates that are identified as major metabolites aoac.orgfoodb.ca.

While glucuronidation is a significant pathway for gingerols, information directly detailing the glucuronidation of gingerdiols in the provided search results is less explicit than for their gingerol precursors. However, Phase II reactions often act on the products of Phase I metabolism foodb.caresearchgate.netnih.gov.

Cysteine conjugation represents another important metabolic pathway observed for ginger constituents, particularly for 6-shogaol, a compound structurally related to gingerols, in populations such as asthma patients biocrick.com. Although cysteine conjugation is a known Phase II mechanism for related compounds, its direct involvement in the metabolism of gingerdiols is not as extensively highlighted in the provided literature as glucuronidation of gingerols.

Involvement of UDP-Glucuronosyltransferases (e.g., UGT1A9, UGT2B7)

UDP-Glucuronosyltransferases (UGTs) are the key enzymes catalyzing the glucuronidation of xenobiotics and endogenous compounds nih.govnih.gov. In the context of ginger constituents, UGTs, specifically UGT1A9 and UGT2B7, have been identified as major contributors to the glucuronidation of gingerols aoac.orgfoodb.cathegoodscentscompany.com.

Species-Specific Metabolic Variations (e.g., Rat, Mouse, Zebrafish, Human)

The metabolism of ginger constituents, including the formation of gingerdiols, can exhibit variations across different species. Phase I metabolism of gingerols has been shown to have considerable species variations foodb.caaoac.orgfoodb.ca. Novel metabolites, such as (3S,5S)-gingerdiols and demethylated metabolites, have been observed in liver microsomes of some animal species, which were not as prominent in human liver microsomes foodb.caaoac.orgfoodb.ca.

Studies using liver microsomes from various species, including rats, mice, monkeys, dogs, and mini pigs, have been conducted to explore the Phase I metabolic characteristics of gingerols aoac.org. Based on the metabolic profile and catalytic efficiency observed in liver microsomes, rats have been suggested as a potentially suitable model for studying human sigmaaldrich.com-gingerol Phase I metabolism aoac.org.

Research on the metabolism of flybase.org-gingerol in zebrafish embryos and humans identified (3S,5S)- flybase.org-gingerdiol and (3R,5S)- flybase.org-gingerdiol as major metabolites in both species, indicating that the reductive pathway is a significant metabolic route in zebrafish and humans foodb.caguidetopharmacology.orghmdb.ca. This suggests some common metabolic transformations across these species.

Here is a table summarizing some observed species variations in gingerol metabolism leading to gingerdiols:

SpeciesKey Metabolic Pathway(s) Leading to GingerdiolsNotable Metabolites (relative to parent gingerol)Observed Variations Compared to HLM
HumanKetone Reduction (Phase I)(3R,5S)-Gingerdiols (major)Formation of (3R,5S)- sigmaaldrich.com-, sigmaaldrich.com-, flybase.org-gingerdiols as major products. foodb.caaoac.orgfoodb.ca
RatKetone Reduction (Phase I)(3R,5S)- and (3S,5S)- sigmaaldrich.com-gingerdiol (main)Suggested as a good model for human sigmaaldrich.com-gingerol Phase I metabolism. biocrick.comaoac.org
MouseKetone Reduction (Phase I)GingerdiolsHigh intrinsic clearance observed in liver microsomes. sigmaaldrich.comnih.gov
ZebrafishKetone Reduction (Phase I)(3S,5S)- and (3R,5S)- flybase.org-gingerdiol (major)Reductive pathway is a major route for flybase.org-gingerol. foodb.caguidetopharmacology.orghmdb.ca
Other Animals (Monkey, Dog, Mini Pig)Phase I (Oxidation, Hydrogenation)Oxidized and Hydrogenated ProductsShow variations in Phase I metabolic characteristics. aoac.org

Mechanistic Implications of this compound Metabolite Formation for Biological Activity

Specifically, sigmaaldrich.com-gingerdiol and flybase.org-gingerdiol, formed through the reduction of the ketone group in sigmaaldrich.com-gingerol and flybase.org-gingerol respectively, have demonstrated biological effects. These gingerdiols have been reported to exhibit anticancer activity in certain cell lines (e.g., H-1299 cells) and hematopoietic effects in zebrafish embryos aoac.orgfoodb.ca. Furthermore, studies on flybase.org-gingerol metabolism in zebrafish embryos and humans revealed that the major this compound metabolites, (3S,5S)- flybase.org-gingerdiol and (3R,5S)- flybase.org-gingerdiol, showed similar hematopoietic effects as the parent compound flybase.org-gingerol in zebrafish embryos foodb.caguidetopharmacology.orghmdb.ca.

Analytical Chemistry and Advanced Characterization Methodologies for Gingerdiol

Chromatographic Methodologies for Identification and Quantification

Chromatographic techniques are widely employed for the separation and analysis of gingerdiol and related compounds within ginger extracts. These methods enable the isolation and subsequent detection or quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV, Electrochemical Array Detection)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the analysis of gingerol-related compounds, including gingerdiols. HPLC coupled with various detectors provides a versatile platform for both identification and quantification.

UV detectors are commonly used in HPLC for analyzing ginger compounds due to their characteristic UV absorption properties. Gingerols, for instance, show a characteristic UV absorption maximum at 280 nm and a shoulder at 230 nm psu.edu. While gingerdiols may have slightly different absorption profiles, UV detection at appropriate wavelengths allows for their monitoring. Studies have utilized UV detection at wavelengths such as 280 nm for the analysis of ginger constituents ymcamerica.com. Other wavelengths, like 230 nm and 425 nm, have also been employed, with 425 nm suggesting the presence of extended conjugation systems psu.edu. Optimizing the UV wavelength is crucial for achieving maximum peak visibility and improving the separation of compounds like gingerol and shogaol uad.ac.id.

Electrochemical detection (ECD) offers high sensitivity for compounds that are electrochemically active. A sensitive reversed-phase HPLC electrochemical array method has been developed for the quantitative analysis of several major ginger components nih.gov. This method demonstrated high sensitivity with low limits of detection, ranging from 7.3 to 20.2 pg nih.gov. While this specific study focused on gingerols, shogaols, and paradol, electrochemical detection holds potential for the sensitive analysis of other electrochemically active gingerdiols. The use of multiwalled carbon nanotube modified electrodes can further enhance the sensitivity of electrochemical detection for gingerol-related species rsc.org.

HPLC-DAD (Diode Array Detection) allows for the acquisition of full UV-Vis spectra across a chromatographic run, providing additional information for compound identification based on spectral characteristics and retention times psu.eduresearchgate.net.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and tandem mass spectrometry (LC-MS-MS) are powerful techniques for the identification and structural confirmation of this compound and its derivatives in complex ginger extracts. LC-MS is particularly effective for analyzing thermally labile compounds like gingerol-related compounds that are not easily detected by GC/MS psu.eduwsu.edu.

LC/ESI-MS/MS coupled with diode array detection has been successfully used to identify various gingerol-related compounds, including gingerdiols, mono- and diacetyl gingerdiols, from crude extracts of ginger rhizome psu.eduwsu.edunih.gov. The fragmentation behaviors of compounds in both positive and negative ESI-MS/MS are utilized to infer and confirm chemical structures psu.eduwsu.edu. For instance, the molecular formula of a this compound metabolite (M1) was established based on positive ESI-MS data, showing a protonated molecular ion peak at m/z 261 [M + H - 2H₂O]⁺ nih.gov.

Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation of parent ions. While some LC-MS/MS methods focusing on gingerols and shogaols utilize neutral loss scanning (e.g., loss of 194 u or 136 u) for selective detection, it has been noted that gingerdiols may not exhibit these specific fragmentation patterns nih.gov. This suggests that the presence of a ketone group on C3 might be critical for these particular negative ion electrospray CID fragmentation patterns observed in other gingerol-related compounds nih.gov.

UHPLC-ESI-MS/MS methods have also been developed for the rapid separation and quantification of gingerol and shogaol compounds, and these techniques can be applied to the analysis of gingerdiols as well researchgate.net. High-resolution mass data obtained from techniques like UPLC-Q-TOF-MS/MS are valuable for identifying gingerdiols and their derivatives based on mass spectral fragmentations nih.govoup.com.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique used for the analysis of ginger compounds, including gingerdiols. HPTLC offers a relatively simple and cost-effective approach for qualitative and quantitative analysis.

HPTLC methods have been developed and validated for the analysis of gingerols in ginger extracts and products researchgate.netresearchgate.netnih.gov. These methods typically involve spotting samples on silica (B1680970) gel plates and eluting with appropriate mobile phases, such as mixtures of hexane (B92381) and ethyl acetate (B1210297) or toluene (B28343) and ethyl acetate researchgate.netresearchgate.netnih.govmyfoodresearch.com. Densitometric analysis is then performed by measuring the absorbance of the separated spots at specific wavelengths, often after derivatization with a visualizing reagent like anisaldehyde-H₂SO₄ researchgate.netresearchgate.net.

While many HPTLC studies focus on gingerols and shogaols, the technique can be applied to the analysis of gingerdiols, especially when suitable standards and detection methods are employed. HPTLC can be a useful tool for fingerprinting analysis and for the quality control of ginger and ginger-containing products researchgate.netresearchgate.netsemanticscholar.org.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are essential for determining the chemical structure of this compound. These methods provide detailed information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds like this compound. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments provide invaluable data regarding the connectivity and spatial arrangement of atoms.

1D NMR spectra, such as ¹H NMR and ¹³C NMR, provide information on the types of protons and carbons present in the molecule and their chemical environments nih.gov. Chemical shifts and splitting patterns in ¹H NMR spectra help in identifying different proton groups and their neighboring protons. ¹³C NMR spectra provide information about the carbon skeleton.

2D NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Correlation) and HMBC (Heteronuclear Multiple Bond Correlation), are particularly useful for establishing connectivity within the molecule nih.gov. HMQC experiments reveal correlations between protons and the carbons to which they are directly attached, while HMBC experiments show correlations between protons and carbons that are separated by two or three bonds nih.gov. These correlations are critical for piecing together the structure of complex molecules like this compound nih.gov. Studies have utilized 1D and 2D NMR data, including HMQC and HMBC spectra, to establish the structures of this compound metabolites and confirm their planar structures nih.gov. Comparing NMR data of isolated compounds with known this compound isomers, such as (3R,5S)-gingerdiol and (3S,5S)-gingerdiol, allows for the determination of stereochemistry at chiral centers nih.gov. NMR spectroscopy has been used to verify the structures of ginger compounds and their derivatives nih.govbiocrick.com.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique commonly coupled with liquid chromatography (LC-ESI-MS) for the analysis of polar and thermolabile compounds like this compound. ESI-MS provides information about the molecular weight of the analyte and can be used to determine its elemental composition.

In ESI-MS, the analyte is ionized in solution, producing charged molecules (e.g., protonated or deprotonated molecules, or adducts) that are then detected by the mass analyzer psu.eduwsu.edu. Positive ESI-MS can yield protonated molecular ions [M + H]⁺ or adduct ions such as [M + Na]⁺ or [M + NH₄]⁺ psu.edunih.govuni.lu. Negative ESI-MS can produce deprotonated molecular ions [M - H]⁻ psu.eduuni.lu.

ESI-MS is often used in conjunction with tandem mass spectrometry (ESI-MS/MS) to obtain fragmentation data, which is crucial for structural elucidation psu.eduwsu.edunih.gov. The fragmentation patterns observed in ESI-MS/MS can provide insights into the functional groups and substructures present in the this compound molecule psu.edumdpi.com. For example, the molecular formula of a this compound metabolite was determined based on positive ESI-MS data nih.gov. Studies have also identified gingerdiols based on their precursor ions and fragmentation patterns in ESI-MS/MS analyses mdpi.com.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable technique for the structural characterization of natural products, including compounds found in ginger. FT-IR analysis can determine the interactions at the intermolecular level and identify functional groups present in a compound nih.gov. Studies on ginger extracts, which contain gingerdiols, have utilized FT-IR spectroscopy to analyze their chemical structure.

FT-IR spectra of ginger extracts show characteristic absorption bands corresponding to various functional groups, including those present in phenolic compounds like gingerdiols nih.gov. For instance, absorption bands around 1643-1647 cm⁻¹ are typically attributed to the carbonyl groups of phenolic compounds ijrps.com. The O-H stretching vibration, characteristic of hydroxyl groups present in this compound, typically appears around 3250 cm⁻¹ nih.gov.

Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy has been demonstrated as a potential method for the structural characterization of natural products, even when only very small quantities are available mdpi.comsciforum.net. This technique involves evaporating a small amount of the sample on an ATR plate and collecting the spectra mdpi.comsciforum.net. This approach can provide structural information and aid in the elucidation of natural compounds mdpi.comsciforum.net. While specific FT-IR data solely for isolated this compound were not extensively detailed in the search results, the application of FT-IR in analyzing ginger extracts containing gingerdiols highlights its relevance in characterizing these compounds and their functional groups nih.govijrps.com.

Stereochemical Analysis and Determination of Absolute Configuration

Stereochemical analysis and the determination of absolute configuration are crucial for understanding the biological activity and properties of chiral compounds like this compound, which contains chiral centers. Gingerdiols have been reported to exist as stereoisomers scilit.comresearchgate.net.

Various spectroscopic and theoretical techniques are employed to determine the structure and stereochemistry of natural compounds isolated from ginger acs.org. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1D and 2D NMR techniques such as 1H NMR, 13C NMR, 1H-1H COSY, HSQC, and HMBC, are fundamental in establishing the planar structures and relative configurations of gingerol-related compounds, including gingerdiols znaturforsch.comnih.govwsu.edu.

Determining the absolute configuration of chiral molecules can be challenging. While X-ray single-crystal diffraction (XRSCD) is considered a highly reliable method, it requires suitable crystals, which may not always be obtainable for all compounds mdpi.comspectroscopyeurope.comspark904.nl. For compounds where crystallization is difficult, other methods are employed.

Comparison of NMR spectral data, particularly 13C NMR, with known analogous compounds can provide insights into stereochemistry znaturforsch.comsci-hub.sefrontiersin.org. Additionally, chemical transformations to products of known stereostructures can be used for stereochemical assignments researchgate.net.

Vibrational Circular Dichroism (VCD) spectroscopy is another powerful technique for determining the absolute configuration of chiral molecules, even in solution, without the need for crystallization spectroscopyeurope.comspark904.nl. VCD is based on the differential absorption of left and right circularly polarized light by enantiomers spark904.nl. By comparing experimental VCD spectra with simulated spectra calculated using computational methods like Density Functional Theory (DFT), the absolute configuration can be determined spectroscopyeurope.comspark904.nl.

The modified Mosher's method, an NMR-based technique involving the formation of esters with a chiral auxiliary like MTPA, is also used to determine the absolute configuration of secondary alcohols mdpi.com. This method involves analyzing the ΔδSR values in the NMR spectra of the diastereomeric esters mdpi.com.

Mechanistic Investigations of Gingerdiol S Biological Activities: Preclinical Studies

Cellular and Molecular Mechanisms in In Vitro Models

Anti-inflammatory Effects

Detailed in vitro studies specifically investigating the modulation of inflammatory pathways such as NF-κB, MAPK, and Akt/IKK by the isolated compound Gingerdiol were not identified in the provided search results. Research on related ginger compounds like nih.gov-gingerol has shown effects on these pathways, but specific data for this compound is not available. researchgate.netnih.govnih.gov

Scientific literature detailing the direct inhibitory effects of this compound on the production of pro-inflammatory mediators—including nitric oxide (NO), prostaglandin E₂ (PGE₂), interleukins (IL-1β, IL-6), tumor necrosis factor-alpha (TNF-α), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2)—in in vitro models could not be found in the search results. While studies on other ginger constituents demonstrate inhibition of these mediators, specific findings for this compound are absent. nih.govresearchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netnih.gov

There is no specific information available from the search results regarding the impact of this compound on the activation of the NLRP3 inflammasome in in vitro models. Research has explored the effects of other phytochemicals from ginger on this inflammatory complex, but data focusing solely on this compound is not present. researchgate.netnih.govmdpi.comnih.govmdpi.com

Antioxidant Activities

Enhancement of Antioxidant Enzyme Activity

Preclinical studies indicate that various compounds within ginger (Zingiber officinale) can bolster the body's endogenous antioxidant defenses by enhancing the activity of key enzymes. While research specifically isolating this compound's effect is limited, studies on related ginger constituents provide insight into this mechanism. Fractions rich in 6-gingerol (B72531) have been shown to increase the activity of antioxidant enzymes and glutathione (GSH) levels in rats. nih.gov Animal studies have demonstrated that ginger's antioxidant properties can increase the activities of catalase (CAT) and superoxide dismutase (SOD). dovepress.com A meta-analysis concluded that ginger intake significantly increases glutathione peroxidase (GPx) activity. nih.gov In a study involving cancer patients receiving chemotherapy, a daily supplement of ginger extract was found to significantly increase blood levels of antioxidant enzymes, including SOD, CAT, and GPx, compared to a placebo. dovepress.com These findings suggest that ginger's components, which include the metabolic precursors to this compound, contribute to cellular protection by modulating the activity of critical antioxidant enzymes. longdom.org

Activation of Nrf-2/HO-1 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway is a critical cellular defense mechanism against oxidative stress. Certain bioactive compounds in ginger have been shown to activate this protective pathway. For instance, 6-shogaol, which is structurally related to gingerols and gingerdiols, has been observed to enhance the translocation of Nrf2 into the nucleus, subsequently upregulating a series of phase II antioxidant molecules, including HO-1. rsc.org Studies using 6-shogaol-rich ginger extracts have also demonstrated an enhanced antioxidant response through the activation of the Nrf2 pathway and upregulation of HO-1 expression. researchgate.netresearchgate.net Treatment with 6-gingerol, the metabolic precursor to this compound, has also been shown to activate the Nrf2/HO-1 pathway, which may contribute to its protective effects against diabetic cardiomyopathy by inhibiting ferroptosis and inflammation. nih.govresearchgate.net This evidence suggests that compounds within ginger can modulate this key cytoprotective signaling pathway, although further research is needed to delineate the specific role of this compound in this process.

Anticancer Potential and Associated Mechanisms

Inhibition of Cancer Cell Proliferation

This compound, a major metabolite of 6-gingerol, has demonstrated the ability to inhibit the growth of cancer cells. nih.gov In preclinical studies, two specific metabolites, (3R,5S)-6-gingerdiol and (3S,5S)-6-gingerdiol, were tested for their in-vitro activity against human cancer cell lines. nih.govnih.gov Both of these this compound metabolites were found to inhibit the proliferation of HCT-116 human colon cancer cells in a dose-dependent manner. nih.gov Similarly, the precursor compound, 6-gingerol, has been shown to significantly inhibit the proliferation of oral cancer cells and breast cancer cells. nih.govmdpi.com The inhibitory effects of ginger's active compounds on cancer cell proliferation are often dose- and time-dependent. nih.gov

Impact on Signaling Pathways Relevant to Cancer (e.g., AMPK activation)

While direct studies on this compound's impact on specific cancer-related signaling pathways are emerging, research into its precursor, 6-gingerol, provides significant insights. A key pathway implicated in cancer cell growth and metabolism is the AMP-activated protein kinase (AMPK) pathway, which acts as a metabolic tumor suppressor. nih.gov Studies have shown that 6-gingerol can exert its anticancer activity by inducing the activation of AMPK. nih.govnih.gov In oral cancer cells, treatment with 6-gingerol led to the significant upregulation of phosphorylated AMPKα (p-AMPKα). nih.gov This activation of AMPK, in turn, suppresses the AKT/mTOR signaling pathway, which is crucial for cell growth, biosynthesis, and survival. nih.govnih.govknu.ac.kr The activation of AMPK and subsequent inhibition of the AKT/mTOR pathway by 6-gingerol has been shown to inhibit oral cancer cell growth, highlighting a potential mechanism that may be relevant to its metabolites like this compound. nih.govknu.ac.kr

Investigation of Cytotoxic Effects on Specific Cancer Cell Lines

This compound has been identified as a significant metabolite of 6-gingerol in various cancer cell lines, and its cytotoxic effects have been evaluated. nih.gov Research has shown that 6-gingerol is extensively metabolized into (3R,5S)-6-gingerdiol (M1) and (3S,5S)-6-gingerdiol (M2) in H-1299 human lung cancer cells, CL-13 mouse lung cancer cells, and HCT-116 and HT-29 human colon cancer cells. nih.gov

Both this compound metabolites induced cytotoxicity in cancer cells after 24 hours of treatment. nih.gov Specifically, (3R,5S)-6-gingerdiol demonstrated a comparable cytotoxic effect to its parent compound, 6-gingerol, in H-1299 lung cancer cells. nih.gov While both this compound metabolites showed growth inhibition in HCT-116 colon cancer cells, their activity was less potent than that of 6-gingerol, which had an IC₅₀ of 160.42 μM. nih.gov

Cytotoxic Effects of this compound Metabolites on Human Cancer Cell Lines
CompoundCell LineCancer TypeObserved EffectReference
(3R,5S)-6-gingerdiol (M1)H-1299Lung CancerInduced cytotoxicity; comparable effect to 6-gingerol. nih.gov
(3S,5S)-6-gingerdiol (M2)H-1299Lung CancerInduced cytotoxicity. nih.gov
(3R,5S)-6-gingerdiol (M1)HCT-116Colon CancerInhibited cell growth in a dose-dependent manner. nih.gov
(3S,5S)-6-gingerdiol (M2)HCT-116Colon CancerInhibited cell growth in a dose-dependent manner. nih.gov

Antimicrobial and Antifungal Actions

Components of ginger, including this compound and its derivatives, have been investigated for their antimicrobial and antifungal properties. nih.govembrapa.br Ginger extracts have shown inhibitory effects against various bacteria and fungi, including Candida albicans. thescipub.comprimescholars.com

In the context of antifungal activity, metabolites such as mdpi.com-gingerdiol have been suggested as potential compounds to reduce the concentration of ginger extract needed for efficacy. embrapa.br The proposed mechanism for these antifungal actions involves interference with the fungal cell wall and intracellular organelles, leading to morphological changes in the pathogen's hyphae. embrapa.br Studies investigating components of ginger for activity against C. albicans found that compounds like 6-gingerol could effectively inhibit biofilm formation, a key virulence factor, without affecting the growth of planktonic cells. frontiersin.org

Regarding antibacterial activity, research has been more specific. One study evaluated several ginger constituents, including an acetylated this compound derivative, for their effects against oral pathogens associated with periodontitis. The findings revealed that while highly alkylated gingerols like nih.gov-gingerol and chemrxiv.org-gingerol were effective at inhibiting bacterial growth, other compounds, specifically 3,5-diacetoxy- mdpi.com-gingerdiol, did not demonstrate antibacterial activity against the tested pathogens. nih.gov

Antimicrobial and Antifungal Research Findings for this compound and Related Compounds
CompoundTarget OrganismActivity TypeFindingReference
mdpi.com-Gingerdiol metabolitesFungi (general)AntifungalSuggested as a potential isolated antifungal compound. embrapa.br
3,5-diacetoxy- mdpi.com-gingerdiolPorphyromonas gingivalis, Porphyromonas endodontalis, Prevotella intermediaAntibacterialDid not inhibit the growth of these oral pathogens. nih.gov
Ginger Extract (containing precursors to this compound)Candida albicansAntifungalEffective in inhibiting growth. thescipub.com

Neuroprotective Properties and Anti-neuroinflammatory Effects

This compound is recognized as one of the multiple bioactive compounds present in ginger, alongside constituents like gingerols, shogaols, and gingerdiones. frontiersin.orgnih.gov These compounds collectively contribute to the neuroprotective effects attributed to ginger extracts. frontiersin.orgnih.gov Scientific literature details the anti-neuroinflammatory and neuroprotective actions of related ginger compounds such as 6-shogaol, 10-gingerol, and zingerone, which have been shown to modulate inflammatory pathways in the brain. nih.govmdpi.comresearchgate.net While this compound is a known metabolite of gingerol, specific preclinical studies focusing exclusively on the isolated effects of this compound on neuroinflammation and its underlying mechanisms are not extensively detailed in the current body of research. The neuroprotective potential of ginger is often linked to the synergistic effects of its various components. frontiersin.orgnih.gov

Effects on Platelet Aggregation and Thromboxane Production

The parent compounds of this compound, primarily gingerols, have been the focus of studies investigating the effects of ginger on platelet function. Research has shown that gingerol can inhibit the aggregation of platelets and reduce the formation of thromboxane B2. nih.gov This antiplatelet action is attributed mainly to the inhibition of thromboxane formation. nih.gov While clinical studies on ginger extracts have yielded varied results on platelet aggregation, the direct and isolated effects of this compound on these processes have not been specifically elucidated in the available preclinical research. nih.govplos.org As a metabolite, this compound is present during the metabolic processing of ginger compounds, but its specific contribution to antiplatelet activity remains an area for further investigation.

Interactions with Molecular Targets and Signaling Proteins

Mechanistic studies have identified several molecular targets for the bioactive compounds in ginger. For instance, mdpi.com-gingerol has been found to target the PI3K/Akt signaling pathway, which is crucial in cell survival and proliferation. nih.gov Other ginger constituents have been shown to interact with pathways involving nuclear factor kappa B (NF-κB) and other signaling proteins that regulate inflammation. frontiersin.orgnih.gov These interactions are central to the anti-inflammatory and immunomodulatory effects observed with ginger extracts. frontiersin.org Although this compound is a product of gingerol metabolism, specific research identifying its unique interactions with molecular targets and signaling proteins is limited. The majority of current studies attribute the observed mechanistic actions to its precursor compounds.

Pharmacological Activities in In Vivo Animal Models

Studies on Inflammatory Conditions (e.g., Arthritis Models)

In vivo animal models of arthritis have been utilized to evaluate the anti-inflammatory potential of ginger and its components. Studies have demonstrated that ginger extracts containing a complex mixture of compounds, including gingerols, can significantly inhibit joint inflammation and destruction in models of rheumatoid arthritis. nih.gov Furthermore, specific constituents like 6-shogaol have shown antiarthritic properties in vivo, reducing joint swelling, cartilage deterioration, and bone loss in collagen-induced arthritis models. nih.govresearchgate.net While these findings highlight the therapeutic potential of ginger's bioactive components in inflammatory conditions, specific in vivo studies using isolated this compound to assess its efficacy in arthritis models have not been reported in the reviewed literature. The antiarthritic effects are often suggested to result from the synergistic action of multiple components within ginger extracts. nih.gov

Neuro-inflammatory Disease Models

Animal models of neuro-inflammatory diseases, such as experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, have been used to test the therapeutic effects of ginger. Treatment with ginger extract has been shown to reduce the severity of symptoms and modulate immune responses in EAE mice. sums.ac.irsid.ir These effects are associated with a reduction in pro-inflammatory cytokines. sums.ac.irsid.ir The neuroprotective effects in these models are often attributed to compounds like 6-shogaol, which can attenuate microgliosis, astrogliosis, and memory impairment. researchgate.net While this compound is a known bioactive constituent of ginger, its specific role and efficacy as an isolated agent in animal models of neuro-inflammatory disease have not been a primary focus of investigation.

Hematopoietic Effects (e.g., in Zebrafish Embryos)

Significant research has been conducted on the hematopoietic effects of this compound in zebrafish (Danio rerio) embryos, a common model for studying blood cell formation. nih.govnih.govacs.org Studies have identified (3S,5S)- mdpi.com-gingerdiol and (3R,5S)- mdpi.com-gingerdiol as the two major metabolites of mdpi.com-gingerol in both zebrafish embryos and humans. nih.govacs.org

Research investigating the metabolism of mdpi.com-gingerol revealed that it is extensively converted to these this compound metabolites within 24 hours of treatment in zebrafish embryos. nih.gov Subsequent studies were conducted to determine if these metabolites retained the hematopoietic activity of the parent compound. It was found that both (3S,5S)- mdpi.com-gingerdiol and (3R,5S)- mdpi.com-gingerdiol exhibit hematopoietic effects that are similar to those of mdpi.com-gingerol. nih.gov This indicates that the reductive metabolic pathway is a major route for mdpi.com-gingerol and that its metabolites are also biologically active in stimulating hematopoiesis. nih.govacs.org The parent compound, mdpi.com-gingerol, was previously shown to stimulate both the primitive and definitive waves of blood cell formation and promote recovery from chemically-induced anemia in this model. plos.orgplos.org

CompoundAnimal ModelKey FindingReference
(3S,5S)- mdpi.com-gingerdiolZebrafish EmbryosIdentified as a major metabolite of mdpi.com-gingerol. Exhibits hematopoietic effects similar to the parent compound. nih.gov
(3R,5S)- mdpi.com-gingerdiolZebrafish EmbryosIdentified as a major metabolite of mdpi.com-gingerol. Exhibits hematopoietic effects similar to the parent compound. nih.gov
mdpi.com-gingerol (Parent Compound)Zebrafish EmbryosStimulates primitive and definitive waves of hematopoiesis and promotes recovery from anemia. nih.govplos.org

Studies on Specific Organ Systems (e.g., Renal Function, Liver)

While one study alludes to the presence of this compound in ginger extracts that exhibit protective effects against ethanol-induced kidney damage, it does not isolate or investigate the specific contribution of this compound to this effect. Therefore, there is no direct evidence from preclinical studies to delineate the precise role of this compound in modulating renal or liver function.

Investigation of In Vivo Mechanistic Pathways

Similarly, in vivo studies elucidating the specific mechanistic pathways through which this compound might exert its biological effects are largely absent. Research on the mechanisms of action of ginger compounds has primarily focused on gingerols and shogaols. These studies have explored pathways related to antioxidant activity, anti-inflammatory responses, and the modulation of various signaling cascades.

Although it can be hypothesized that this compound may share some of these mechanistic pathways due to its structural similarity to other ginger compounds, there is a lack of direct in vivo evidence to support this. Without studies using isolated this compound, it is not possible to definitively attribute any specific mechanistic pathway to this compound in the context of its effects on organ systems.

Future Directions and Advanced Research Considerations in Gingerdiol Science

Elucidation of Remaining Unknown Metabolic Enzymes and Pathways

The biotransformation of gingerols to gingerdiols is a critical area of study, with much still to be discovered about the specific enzymes and metabolic pathways involved. While it is known that gingerols undergo extensive metabolism in the body, the complete enzymatic machinery responsible for this conversion is not yet fully elucidated. nih.gov

Studies have shown that caldic.com-gingerol is metabolized into two major reductive metabolites, (3S,5S)- caldic.com-gingerdiol and (3R,5S)- caldic.com-gingerdiol, in both humans and zebrafish embryos. nih.gov This indicates that a reductive pathway is a primary metabolic route. nih.gov The phase I metabolism of gingerols involves oxidation, hydrogenation, and demethylation, with cytochrome P450 (CYP) enzymes playing a significant role. nih.gov Specifically, CYP1A2 and CYP2C19 are involved in the oxidation and demethylation of gingerols, while CYP2D6 and CYP2B6 contribute to the formation of (3R,5S)- researchgate.net-gingerdiol and (3R,5S)- caldic.com-gingerdiol, respectively. nih.gov

However, the enzyme responsible for the production of (3R,5S)- nih.gov-gingerediol remains unidentified. nih.gov Furthermore, some metabolites observed in liver microsomes could not be attributed to the 12 tested CYP enzymes, suggesting the involvement of other phase I metabolic enzymes. nih.gov Future research will need to focus on identifying these unknown enzymes and further detailing the metabolic pathways. This will provide a more complete picture of gingerdiol's formation in the body and its subsequent physiological effects. The identification of missing enzymatic steps is crucial for understanding both natural and synthetic biochemical pathways. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies for this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how a molecule's chemical structure relates to its biological activity. gardp.org For this compound and its derivatives, comprehensive SAR studies are essential for designing and synthesizing new analogs with enhanced therapeutic properties. rsc.orgresearchgate.net

Research on gingerol analogs has provided valuable insights that can be applied to this compound derivatives. nih.gov These studies have shown that factors such as the length of the alkyl chain, stereochemistry, and rotational rigidity of the molecule are important for biological activity. researchgate.netacs.org For instance, an increase in the alkyl chain length up to 12 carbons has been shown to increase the activity of some gingerol analogs. nih.gov

Future SAR studies on this compound derivatives should systematically modify different parts of the molecule, including the alkyl chain, the hydroxyl groups, and the aromatic ring. By evaluating the biological activity of these modified compounds, researchers can identify the key structural features required for optimal activity. This knowledge will be invaluable for the development of novel therapeutic agents based on the this compound scaffold. rsc.org

Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in this compound Research

The integration of omics technologies, such as metabolomics and transcriptomics, offers a powerful approach to understanding the complex biological effects of this compound. frontiersin.orgnih.gov These technologies allow for a comprehensive analysis of the changes in metabolites and gene expression in response to this compound treatment.

Metabolomics studies can identify the full range of metabolites produced in an organism, providing a snapshot of its metabolic state. nih.govresearchgate.net In the context of this compound research, metabolomics can be used to track the metabolic fate of this compound and to identify the downstream metabolic pathways that it modulates. Transcriptomics, on the other hand, analyzes the complete set of RNA transcripts in a cell, revealing changes in gene expression. nih.govfrontiersin.org This can help to identify the genes and signaling pathways that are targeted by this compound.

By combining metabolomic and transcriptomic data, researchers can gain a more holistic understanding of this compound's mechanism of action. mdpi.com For example, an integrated omics approach could reveal how this compound affects the expression of genes involved in inflammation and how these changes in gene expression correlate with alterations in the metabolic profile of the cell. This systems-level understanding is crucial for the development of targeted therapeutic strategies.

Advanced In Vitro Model Development for Mechanistic Studies (e.g., 3D Cell Culture, Organoids)

To better understand the mechanisms of action of this compound, it is essential to use in vitro models that accurately mimic human physiology. Traditional two-dimensional (2D) cell cultures have limitations, and there is a growing emphasis on the development and use of advanced in vitro models, such as three-dimensional (3D) cell cultures and organoids. nih.govresearchgate.net

3D cell culture models, including spheroids and organoids, provide a more physiologically relevant environment for cells to grow and interact. nih.govmoleculardevices.com These models can better recapitulate the complex cell-cell and cell-matrix interactions that occur in vivo. nih.gov Organoids, in particular, are self-organizing 3D structures derived from stem cells that can mimic the architecture and function of specific organs. moleculardevices.comfrontiersin.org

The use of these advanced models in this compound research can provide more accurate predictions of its effects in humans. nih.gov For example, liver organoids could be used to study the metabolism of this compound and its potential hepatoprotective effects in a human-relevant system. Similarly, gut-on-a-chip models could be employed to investigate the absorption and metabolism of this compound in the gastrointestinal tract. nih.gov These models will be instrumental in elucidating the detailed molecular mechanisms underlying the biological activities of this compound.

Investigation of Enantiomeric and Diastereomeric Specificity in Biological Actions

This compound exists as different stereoisomers, including enantiomers and diastereomers, due to the presence of chiral centers in its structure. It is well-established in pharmacology that stereoisomers of a compound can have significantly different biological activities. Therefore, it is crucial to investigate the enantiomeric and diastereomeric specificity of this compound's biological actions.

The metabolism of nih.gov-gingerol has been shown to produce diastereomers of nih.gov-gingerdiol in a stereospecific manner. biocrick.com Similarly, the metabolism of caldic.com-gingerol produces two isomeric metabolites, (3S,5S)- caldic.com-gingerdiol and (3R,5S)- caldic.com-gingerdiol. nih.gov These different stereoisomers may interact differently with biological targets, leading to variations in their pharmacological effects.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for identifying Gingerdiol in plant matrices, and how do they address structural ambiguity?

  • Methodology : Use UHPLC/Q-TOF-MS coupled with reference standards to differentiate this compound from structurally similar compounds like gingerols. For instance, hydrogenated metabolites (e.g., [6]-gingerdiol) exhibit distinct mass spectra ([M + Na]+ at m/z 319.1885) and fragmentation patterns (e.g., m/z 137.0603 for carbon chain oxidation) compared to parent compounds . Nuclear Magnetic Resonance (NMR) can resolve stereochemistry, particularly (3R, 5S) configurations, as validated by isolated reference standards .

Q. How can researchers optimize extraction protocols for this compound to minimize degradation during phytochemical isolation?

  • Methodology : Employ cold ethanol or methanol extraction under nitrogen to prevent oxidation. This compound’s stability is pH-dependent; neutral conditions (pH 6–7) and low temperatures (4°C) preserve its integrity. Validate purity via HPLC with UV detection at 280 nm, cross-referenced with spectral libraries .

Q. What are the primary challenges in distinguishing this compound derivatives (e.g., mono-/diacetyl forms) in complex botanical extracts?

  • Methodology : Combine chromatographic separation (e.g., reverse-phase C18 columns) with tandem mass spectrometry. Acetylated derivatives show distinct retention times and fragmentation ions (e.g., loss of acetyl groups at m/z 60). Quantify using calibration curves from synthesized standards .

Advanced Research Questions

Q. How do enzyme kinetics models explain this compound’s phase I metabolism in human liver microsomes (HLMs), and what contradictions arise in substrate inhibition?

  • Methodology : Use Eadie–Hofstee plots to determine kinetic models. For example, [6]-gingerdiol follows Michaelis-Menten kinetics (Vmax = 12.3 nmol/min/mg, Km = 8.4 µM), while longer-chain derivatives (e.g., [8]-gingerdiol) exhibit substrate inhibition (hook-shaped plots). Resolve contradictions by testing CYP450 isoform-specific activity (e.g., CYP3A4 vs. CYP2C9) .

Q. What experimental designs are critical for validating this compound’s bioactivity in vitro while minimizing confounding variables?

  • Methodology :

  • Controls : Include solvent-only and gingerol/shogaol analogs to isolate this compound-specific effects.
  • Dose-response : Use logarithmic concentration ranges (0.1–100 µM) to assess non-linear effects.
  • Assay specificity : Pair cell viability assays (MTT) with ROS detection to differentiate cytotoxic vs. antioxidant mechanisms .

Q. How can researchers address discrepancies in this compound’s reported antioxidant efficacy across studies?

  • Methodology :

  • Standardization : Normalize results to this compound purity (≥95% by HPLC) and solvent (DMSO vs. ethanol).
  • Model systems : Compare outcomes in cell-free systems (e.g., DPPH assay) vs. cellular models (e.g., HepG2 cells). Contradictions often arise from metabolite interference (e.g., dihydro derivatives) or oxygen tension variations .

Q. What statistical approaches are appropriate for analyzing this compound’s synergistic interactions with other phytochemicals?

  • Methodology : Apply Chou-Talalay combination index (CI) analysis. For example, this compound + curcumin shows CI < 1 (synergy) in anti-inflammatory assays. Use ANOVA with post-hoc Tukey tests to validate significance (p < 0.05). Report effect sizes (Cohen’s d) for clinical relevance .

Methodological Guidelines

Designing a reproducible protocol for this compound quantification in pharmacokinetic studies :

  • Steps :

Sample preparation : Plasma protein precipitation with acetonitrile (4:1 v/v).

Instrumentation : UPLC-PDA with a validated LOQ of 0.5 ng/mL.

Calibration : Linear range 1–500 ng/mL (R² > 0.99).

  • Validation : Include inter-day precision (<15% RSD) and recovery rates (85–115%) .

Addressing ethical and technical challenges in human trials involving this compound :

  • Ethics : Obtain IRB approval for dose escalation (e.g., 50–500 mg/day).
  • Technical : Use stable isotope-labeled this compound (e.g., deuterated) as an internal standard to correct for matrix effects in LC-MS/MS .

Data Contradiction Analysis Framework

Issue Resolution Strategy Source
Variable bioactivityStandardize cell lines and culture conditions
Inconsistent metabolite IDCross-validate with synthetic standards and NMR
Conflicting kinetic modelsTest isoform-specific CYP450 inhibitors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.